ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methyl group and linked via a sulfanyl acetamido bridge to an ethyl benzoate ester. The thienopyrimidinone scaffold is a fused heterocyclic system combining thiophene and pyrimidinone, which is associated with diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
ethyl 4-[[2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-25-17(24)11-4-6-12(7-5-11)19-14(22)10-27-18-20-13-8-9-26-15(13)16(23)21(18)2/h4-9H,3,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKONQPUQWYBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidine is then functionalized with a sulfanyl group and further reacted with ethyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate larger production volumes, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Analogs :
Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate (): Structural Difference: Replaces the 3-methyl group on the pyrimidinone with a 4-methylphenyl substituent. The 6,7-dihydrothieno ring introduces partial saturation, reducing aromaticity compared to the target compound’s fully unsaturated thieno system .
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid (): Structural Difference: Features a pyridylpyrimidine core instead of thienopyrimidinone and a sulfanylmethyl linker to a benzoic acid. Impact: The pyridyl group enhances hydrogen-bonding capacity, while the carboxylic acid (vs. ethyl ester) increases hydrophilicity, affecting solubility and membrane permeability .
Functional Group Variations
- In contrast, ’s sulfanylmethyl group provides rigidity and fewer hydrogen-bond donors .
- Ester vs. Carboxylic Acid :
Data Tables
Table 1: Structural and Functional Comparison
*Molecular weights approximated based on structural formulas.
Table 2: Physicochemical Properties (Inferred)
Research Findings and Implications
- Biological Relevance: Thienopyrimidinones (target compound) are associated with kinase inhibition due to their planar structure and ability to mimic ATP’s purine ring. The 3-methyl group may reduce metabolic degradation compared to phenyl substituents .
- Synthetic Feasibility : The target compound’s ethyl ester simplifies synthesis but may require prodrug strategies for in vivo activation. ’s methods suggest scalability for analogs .
- SAR Insights: Electron-withdrawing groups on the pyrimidinone (e.g., oxo) enhance electrophilicity, aiding interactions with nucleophilic residues in enzymes. Sulfanyl groups improve binding via sulfur-mediated interactions (e.g., disulfide bridges or metal coordination) .
Biological Activity
Ethyl 4-[2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a fused heterocyclic system containing both sulfur and nitrogen atoms, suggests potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 479.6 g/mol. The compound features a thienopyrimidine core that is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 479.6 g/mol |
| Structure | Thienopyrimidine core |
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Antimicrobial Activity : Initial tests suggest notable antimicrobial properties against certain bacterial strains.
Biological Activities
Research on the biological activities of this compound has revealed its potential in several therapeutic areas:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound's ability to inhibit cell proliferation in cancer cell lines has been documented in vitro. Further investigation is needed to elucidate its specific mechanisms of action in cancer therapy.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- In Vitro Cancer Cell Line Testing : Research involving breast cancer cell lines demonstrated that the compound reduced cell viability significantly after 48 hours of treatment, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
